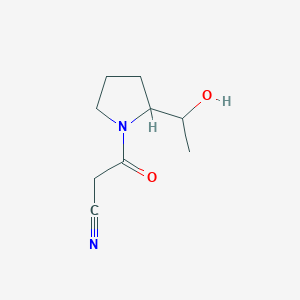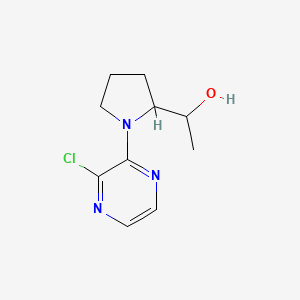![molecular formula C7H8N6 B1491015 7-(azidométhyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-15-6](/img/structure/B1491015.png)
7-(azidométhyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8N6 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Verte
Le cycle pyrazole est un échafaudage important en chimie verte en raison de sa présence dans diverses molécules bioactives. Le composé en question peut être synthétisé en utilisant des méthodes respectueuses de l'environnement, telles que la synthèse aqueuse, qui minimise l'utilisation de solvants nocifs et favorise les pratiques de chimie durable .
Chimie Médicinale
En chimie médicinale, ce dérivé de pyrazole peut être utilisé pour la conception et le développement de nouveaux médicaments. Sa structure permet la création de composés ayant des effets thérapeutiques potentiels, en particulier car elle peut servir d'échafaudage pour la synthèse de molécules bioactives .
Agrochimie
Le noyau pyrazole est souvent trouvé dans les produits agrochimiques. Ce composé pourrait être exploré pour son utilité dans le développement de pesticides ou d'herbicides, offrant une nouvelle voie pour protéger les cultures contre les ravageurs et les maladies tout en réduisant potentiellement l'impact environnemental .
Chimie de Coordination
En raison de son groupe azide, 7-(azidométhyl)-6-méthyl-1H-imidazo[1,2-b]pyrazole peut agir comme un ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes peuvent être étudiés pour leurs propriétés uniques et leurs applications potentielles en catalyse ou en science des matériaux .
Chimie Organométallique
En chimie organométallique, ce composé peut être utilisé pour créer des cadres organométalliques avec des métaux, qui sont précieux en catalyse et dans le développement de nouveaux matériaux avec des propriétés électroniques ou magnétiques spécifiques .
Surveillance Environnementale
Des dérivés de pyrazole ont été rapportés pour une utilisation dans la surveillance environnementale. Le composé spécifique pourrait être incorporé dans des capteurs ou des structures métallo-organiques (MOF) pour détecter les polluants environnementaux ou pour des applications d'imagerie biologique .
Découverte de Médicaments
La polyvalence du cycle pyrazole en fait une entité précieuse dans la découverte de médicaments. Il peut être modifié pour produire une variété de composés ayant une activité potentielle contre différentes maladies, ce qui en fait une cible clé pour la recherche pharmaceutique .
Études d'Interaction Moléculaire
Le groupe azidométhyle dans le composé fournit un site réactif pour la chimie click, permettant l'exploration des interactions moléculaires. Cela peut être particulièrement utile pour étudier les interactions protéine-ligand dans le domaine de la biochimie.
Propriétés
IUPAC Name |
7-(azidomethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-5-6(4-10-12-8)7-9-2-3-13(7)11-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKHQCXMAZQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)






![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)

